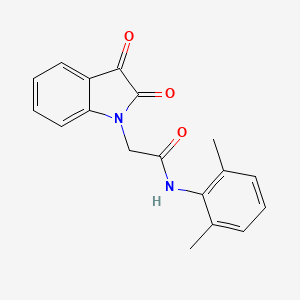

N-(2,6-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Description

N-(2,6-Dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the nitrogen atom and a 2,3-dioxoindole moiety linked via an acetamide bridge. The 2,3-dioxoindole group introduces hydrogen-bonding capabilities due to its ketone functionalities, which may influence its pharmacological or chemical reactivity.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-5-7-12(2)16(11)19-15(21)10-20-14-9-4-3-8-13(14)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILUPXUJWJAZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological profiles, including antitumor, anti-inflammatory, and neuroprotective effects, drawing from various studies and research findings.

- Molecular Formula : C19H18N2O3

- Molecular Weight : 322.36 g/mol

- InChIKey : XCYMPECGLOUTCK-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of similar structures exhibited significant inhibition of cell proliferation in human cancer cells. The structure-activity relationship (SAR) suggests that the presence of the dimethyl group on the phenyl ring enhances antitumor activity due to increased electron density, which facilitates interaction with cellular targets .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A431 | < 10 | |

| Similar Compound A | Jurkat | 23.30 ± 0.35 | |

| Similar Compound B | HT29 | < 1000 |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. One notable study found that related compounds increased GABA levels significantly and inhibited GABA transaminase activity in vitro and ex vivo. This suggests potential applications in treating neurological disorders by modulating neurotransmitter levels .

Case Study: Neuroprotection

A study focusing on N-(2,6-dimethylphenyl) semicarbazones demonstrated that these compounds could enhance GABAergic transmission, which is crucial for maintaining neuronal health and preventing excitotoxicity associated with neurodegenerative diseases .

Anti-inflammatory Activity

Another area of interest is the compound's anti-inflammatory properties. Research indicates that compounds with similar structural motifs can inhibit inflammatory pathways and reduce cytokine production. The presence of the dimethylphenyl group is thought to contribute to this effect by modulating signaling pathways related to inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induces apoptosis in cancer cells through mitochondrial pathways.

- Neurotransmitter Modulation : Enhances GABA levels by inhibiting degrading enzymes.

- Inflammation Inhibition : Suppresses pro-inflammatory cytokines and mediators.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C18H16N2O3

- Molecular Weight : 304.34 g/mol

- CAS Number : 617697-23-1

Its structure features a dimethylphenyl group linked to an indole derivative, which is significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to N-(2,6-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exhibit potential anticancer properties. For instance, studies have shown that derivatives of indole can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific mechanism involves modulation of signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for the treatment of inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The process includes:

- Formation of Indole Derivatives : Using indole acetic acid as a precursor.

- Condensation Reactions : To attach the dimethylphenyl group.

- Purification : Through crystallization or chromatography to obtain pure compounds for biological testing .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth significantly at low concentrations, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.